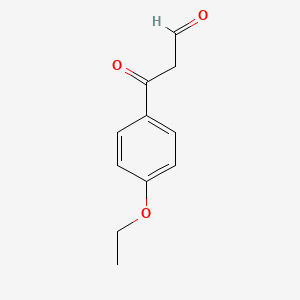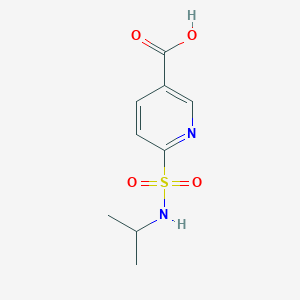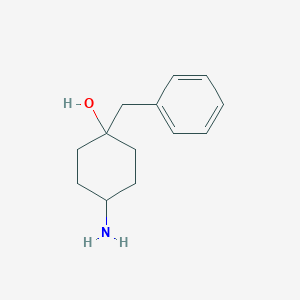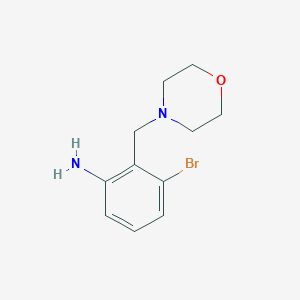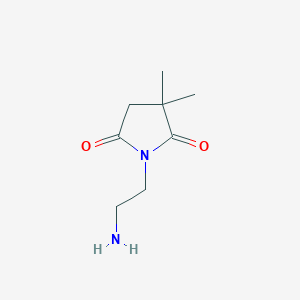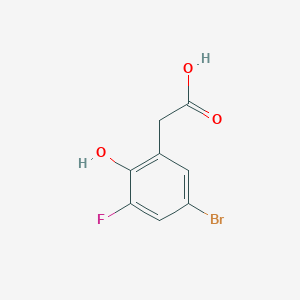
5-Bromo-3-fluoro-2-hydroxyphenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-hydroxyphenylacetic acid: is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, fluorine, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-hydroxyphenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Bromination: Phenylacetic acid is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like silver(I) fluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 5-Bromo-3-fluoro-2-hydroxyphenylacetic acid can undergo oxidation to form a carbonyl group, resulting in the formation of 5-Bromo-3-fluoro-2-oxophenylacetic acid.
Reduction: The compound can be reduced to form 5-Bromo-3-fluoro-2-hydroxyphenylethanol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-3-fluoro-2-oxophenylacetic acid.
Reduction: 5-Bromo-3-fluoro-2-hydroxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-fluoro-2-hydroxyphenylacetic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenylacetic acids on biological systems. It may also be employed in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoro-2-hydroxyphenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms and a hydroxyl group can influence its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors and influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-3-fluoro-2-hydroxybenzoic acid
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
- 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
Comparison: 5-Bromo-3-fluoro-2-hydroxyphenylacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxyl group. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of a hydroxyl group can enhance its solubility and reactivity, while the halogen atoms can influence its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C8H6BrFO3 |
|---|---|
Molekulargewicht |
249.03 g/mol |
IUPAC-Name |
2-(5-bromo-3-fluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12) |
InChI-Schlüssel |
GOGJKFDQXOJBLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


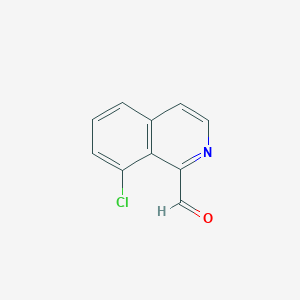
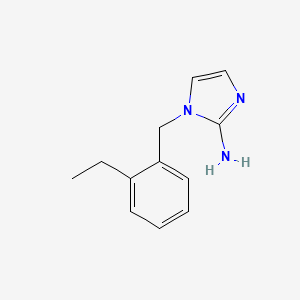
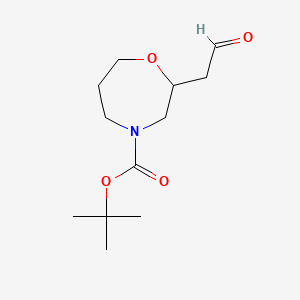
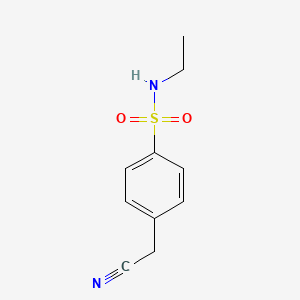


![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)

